N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15306004
InChI: InChI=1S/C23H24N4O4S/c28-21-14-17-27(19-8-4-3-5-9-19)25-22(21)23(29)24-18-10-12-20(13-11-18)32(30,31)26-15-6-1-2-7-16-26/h3-5,8-14,17H,1-2,6-7,15-16H2,(H,24,29)
SMILES:
Molecular Formula: C23H24N4O4S
Molecular Weight: 452.5 g/mol

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15306004

Molecular Formula: C23H24N4O4S

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C23H24N4O4S
Molecular Weight 452.5 g/mol
IUPAC Name N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenylpyridazine-3-carboxamide
Standard InChI InChI=1S/C23H24N4O4S/c28-21-14-17-27(19-8-4-3-5-9-19)25-22(21)23(29)24-18-10-12-20(13-11-18)32(30,31)26-15-6-1-2-7-16-26/h3-5,8-14,17H,1-2,6-7,15-16H2,(H,24,29)
Standard InChI Key STZVMFISNOLIAR-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC=CC=C4

Introduction

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of dihydropyridazines, which are known for their diverse biological properties. The presence of a sulfonamide group linked to an azepane ring enhances its interaction with biological macromolecules, making it a promising candidate for drug development.

Synthesis and Chemical Reactions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. These methods allow for precise control over the final product's structure and purity, which is crucial for its potential applications in medicinal chemistry.

Key Synthesis Steps

  • Initial Formation: The synthesis begins with the formation of the dihydropyridazine core.

  • Sulfonamide Introduction: The sulfonamide group is introduced through a reaction involving azepane.

  • Final Modifications: Additional modifications may include the introduction of the phenyl group.

Biological Activity and Potential Applications

Research indicates that compounds with similar structures to N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide often interact with various biological macromolecules, including enzymes and receptors. The sulfonamide group enhances the compound's ability to form hydrogen bonds, facilitating interactions that can lead to therapeutic effects.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure makes it a subject of interest in drug development.

  • Biological Research: It is used to study interactions with biological targets.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[4-(azepan-1-ylsulfonyl)phenyl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide. These include variations with different substituents on the phenyl ring, such as chloro or methyl groups, which can significantly affect their biological activity and chemical properties.

Comparison Table

Compound NameMolecular Weight (g/mol)Key Features
N-[4-(azepan-1-sulfonyl)phenyl]-6,8-dichloro-4H-chromene-2-carboxamide495.40Dichloro substituents
N-[4-(azepan-1-sulfonyl)phenyl]-1-(3-chlorophenyl)-4-oxo-1,4-dihydropyridazine486.98Chlorophenyl group
N-[4-(azepan-1-sulfonyl)phenyl]-6,8-dimethylchromene496.6Methyl groups

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